molecular formula C11H22N2O2 B1442326 trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate CAS No. 250275-23-1

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Cat. No.: B1442326
CAS No.: 250275-23-1
M. Wt: 214.3 g/mol
InChI Key: SBAAVGHNGCRJNY-RKDXNWHRSA-N
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Description

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is of significant interest in medicinal chemistry and drug development due to the versatility of the Boc group in synthetic pathways and the piperidine scaffold’s prevalence in bioactive molecules. Its trans-configuration ensures stereochemical specificity, which can critically influence binding affinity and metabolic stability in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Key Intermediates

The synthesis often starts from substituted piperidines such as 4-methylpiperidine or its derivatives. For example, tert-butyl (3-methylpiperidin-3-yl)carbamate, a closely related compound, is synthesized via carbamate formation on the piperidine nitrogen followed by functional group manipulations.

Carbamate Formation

The key step is the introduction of the tert-butyl carbamate protecting group onto the piperidine nitrogen. This is typically achieved by reacting the piperidine amine with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DIPEA (N,N-diisopropylethylamine). The reaction is usually conducted in an aprotic solvent like dichloromethane or DMF at room temperature to moderate heat.

Reductive Amination and Functionalization

For further functionalization, such as introducing substituents on the piperidine ring or modifying the nitrogen, reductive amination is used. For example, reaction of tert-butyl (3-methylpiperidin-3-yl)carbamate with paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE) at ambient temperature leads to N-substituted carbamates. This method allows for selective modification while maintaining the carbamate protection.

Stereochemical Control

Achieving the trans configuration at the 3- and 4-positions of the piperidine ring requires careful control. This can be influenced by the choice of starting materials, reaction conditions, and purification methods. Although detailed stereochemical procedures specific to this compound are scarce, analogous piperidine carbamate syntheses use chiral auxiliaries or resolution techniques to enrich the trans isomer.

Representative Experimental Procedure

Step Reagents and Conditions Yield Notes
Carbamate Formation 4-methylpiperidine + tert-butyl chloroformate + triethylamine in DCM, RT, 16 h ~80% Base scavenges HCl; reaction monitored by TLC
Reductive Amination Carbamate + paraformaldehyde + sodium triacetoxyborohydride in DCE, RT, overnight ~50-60% Followed by acid workup with 4N HCl in dioxane
Purification Silica gel chromatography or reverse phase flash chromatography - Gradient elution with methanol/dichloromethane or water/acetonitrile

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography with solvent gradients (0-5% methanol in dichloromethane) or reverse phase flash chromatography is used to purify the carbamate products.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LCMS), and melting point determination confirm the structure and purity.
  • Stereochemical Analysis: Chiral HPLC or crystallization can be employed to verify and enrich the trans isomer.

Research Findings and Optimization Insights

  • The use of DIPEA as a base in carbamate formation improves yield and reduces side reactions compared to triethylamine in some cases.
  • Reductive amination with sodium triacetoxyborohydride is mild and selective, preserving the carbamate protecting group while allowing N-substitution.
  • Reaction times vary from 16 hours to overnight at room temperature, balancing conversion and minimizing decomposition.
  • Purification by reverse phase chromatography provides high purity products suitable for further synthetic applications or biological testing.
  • The trans isomer is favored by starting from appropriately substituted piperidine precursors and controlling reaction conditions, although explicit stereoselective synthesis protocols require further literature exploration.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Key Notes
Carbamate Protection tert-butyl chloroformate, triethylamine, DCM, RT 75-85 Base neutralizes HCl byproduct
Reductive Amination paraformaldehyde, sodium triacetoxyborohydride, DCE, RT overnight 50-60 Mild conditions preserve Boc group
Acid Workup 4N HCl in 1,4-dioxane, RT, 5 h Quantitative Removes impurities, stabilizes salt
Purification Silica gel or reverse phase chromatography - Essential for isomer separation

Chemical Reactions Analysis

Types of Reactions

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate has been investigated for its potential as a multitarget drug in the treatment of Alzheimer's disease. Research indicates that it exhibits both β-secretase and acetylcholinesterase inhibitory activities, which are crucial for preventing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

In Vivo Studies

In vivo studies involving scopolamine-induced models of Alzheimer's disease have shown that this compound can mitigate cognitive decline, although its efficacy compared to established treatments like galantamine remains under investigation . The compound was administered at a dosage of 4 mg/kg in animal models, demonstrating some degree of cognitive preservation.

Synthetic Route

The synthesis typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and N-hydroxybenzotriazole (HoBt), which facilitate the formation of the desired carbamate linkage while minimizing by-product formation .

Case Studies and Research Findings

Several studies have documented the effects of this compound on neurodegenerative models:

StudyModelFindings
In vitro astrocyte culturesModerate protective effect against amyloid-beta toxicity; reduction in TNF-α levels
Scopolamine-induced rat modelCognitive preservation observed; further studies needed to compare efficacy with other treatments

These findings highlight the compound's potential as a therapeutic agent in neurodegenerative diseases, warranting further exploration through clinical trials.

Mechanism of Action

The mechanism of action of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the piperidine ring, which alter electronic, steric, and solubility profiles. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison of Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Purity Key Properties/Applications
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate - C11H22N2O2 214.31 4-methyl - Hypothesized intermediate for kinase inhibitors
trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate 175712-02-4 C10H19FN2O2 218.27 4-fluoro 98% Enhanced electronegativity; potential CNS targeting
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate 724788-22-1 C10H20N2O3 228.28 3-hydroxy 95% Increased solubility via H-bonding; metabolic instability
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 C12H24N2O2 228.33 3,3-dimethyl - Steric hindrance; improved enzymatic resistance

Key Research Findings

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro analog (CAS 175712-02-4) exhibits higher electronegativity, which may improve binding interactions in electron-deficient environments (e.g., enzyme active sites) compared to the methyl-substituted compound .
  • Hydroxyl Group Impact :
    The hydroxylated derivative (CAS 724788-22-1) demonstrates increased aqueous solubility due to hydrogen bonding but is prone to faster metabolic degradation via phase II conjugation, limiting its utility in vivo .

  • Steric Effects :
    The 3,3-dimethyl analog (CAS 544443-41-6) shows enhanced steric shielding around the carbamate group, reducing susceptibility to enzymatic hydrolysis. This property is advantageous for prolonged drug half-life .

  • Biological Activity Trends: Carbamates with bulky substituents (e.g., tert-butyl) generally exhibit higher acetylcholinesterase (AChE) inhibition compared to smaller analogs, as observed in pesticide studies .

Biological Activity

Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H19_{19}N2_{2}O2_{2}, with a molecular weight of approximately 214.31 g/mol. The compound features a tert-butyl group and a 4-methylpiperidine moiety linked through a carbamate functional group, contributing to its lipophilicity and ability to penetrate biological membranes effectively.

This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. Preliminary studies suggest that it may exhibit serotonin reuptake inhibition , which is a mechanism commonly associated with antidepressant activity.

Binding Affinity Studies

Interaction studies indicate that this compound may bind to serotonin receptors, potentially influencing mood-regulating pathways. This interaction is crucial for understanding its antidepressant properties and overall pharmacological profile.

Antidepressant Potential

Research indicates that compounds similar to this compound have been linked to serotonin reuptake inhibition, suggesting potential antidepressant properties. This aligns with the growing interest in developing new antidepressants that target serotonin pathways.

Neuroprotective Effects

In addition to its potential antidepressant activity, there is evidence suggesting that the compound may have neuroprotective effects. Studies on related compounds have shown that they can protect neurons from oxidative stress and promote neuronal survival in various models of neurodegeneration .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that related compounds could significantly reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides, indicating potential applications in Alzheimer's disease treatment .
    • Another investigation focused on the compound's ability to modulate inflammatory responses in astrocytes, which are critical for maintaining homeostasis in the central nervous system .
  • Animal Models :
    • In vivo studies using scopolamine-induced models showed that similar compounds could reduce amyloid plaque formation and improve cognitive deficits, suggesting that this compound may also have applications in treating cognitive disorders associated with neurodegeneration .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameStructureUnique Features
Tert-butyl N-(piperidin-4-ylmethyl)carbamateStructureDifferent cyclic amine; potential different biological activity
Tert-butyl N-{(3R)-5-methylpiperidin-3-yl}carbamateStructureVariation in chirality; may affect binding affinity
Tert-butyl N-(1-methylpiperidin-4-yl)carbamateStructureVariation in piperidine structure; altered pharmacological properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of trans-tert-butyl (4-methylpiperidin-3-yl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis involving Boc (tert-butoxycarbonyl) protection of the amine group is typical. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. Evidence from similar compounds (e.g., tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl carbamate) suggests using tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in dichloromethane at 0–25°C . Optimization may involve monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of Boc₂O).

Q. How can the purity and structural identity of trans-tert-butyl (4-methylpiperidin-3-yl)carbamate be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and trans-configuration (e.g., coupling constants in NOESY for stereochemical validation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are critical when handling trans-tert-butyl (4-methylpiperidin-3-yl)carbamate in the laboratory?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate):

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in trans-tert-butyl (4-methylpiperidin-3-yl)carbamate derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is effective. For example, torsion angles (e.g., N7—C1—C2—C3 = 119.57°) from similar carbamates can confirm trans-stereochemistry . Crystallization conditions (e.g., slow evaporation in ethyl acetate/hexane) must be optimized to obtain diffraction-quality crystals.

Q. How should researchers address discrepancies in NMR data (e.g., splitting patterns) observed for trans-tert-butyl (4-methylpiperidin-3-yl)carbamate under varying solvent systems?

  • Methodological Answer :

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift proton signals due to hydrogen bonding. For example, the NH proton in Boc-protected amines is often deshielded in DMSO-d₆.
  • Variable Temperature (VT) NMR : Perform VT-NMR (e.g., 25–60°C) to identify dynamic processes (e.g., rotameric equilibria) that cause splitting .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

Q. What strategies are effective for analyzing the stereochemical stability of trans-tert-butyl (4-methylpiperidin-3-yl)carbamate under acidic or basic conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to 0.1M HCl (simulating gastric fluid) or 0.1M NaOH at 25–40°C for 24–72 hours. Monitor degradation via HPLC .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to detect racemization.
  • Circular Dichroism (CD) : Confirm retention of stereochemical integrity by comparing CD spectra before/after stress testing.

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting mass spectrometry (MS) and NMR data for trans-tert-butyl (4-methylpiperidin-3-yl)carbamate?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., tert-butyl byproducts) that may distort MS signals.
  • NMR Relaxation Delays : Increase relaxation delays (D1 > 2s) to ensure complete relaxation of nuclei, avoiding integration errors .
  • Cross-Validation : Compare data with structurally characterized analogs (e.g., tert-butyl (3-hydroxycyclobutyl)carbamate, CAS 15760-35-7) .

Q. Tables for Methodological Reference

Analytical Technique Key Parameters Application Example
X-ray CrystallographySHELXL refinement, ORTEP visualizationConfirming trans-configuration
Chiral HPLCChiralpak AD-H, 90:10 hexane/isopropanolDetecting racemization under basic conditions
VT-NMR25–60°C, DMSO-d₆Resolving dynamic rotational barriers

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butyl 4-methylpyridin-3-ylcarbamate (200 mg, 0.96 mmol) was dissolved in glacial acetic acid (5 mL) and treated with PtO2 (200 mg, 1:1 w/w) under an atmosphere of hydrogen. The reaction mixture was stirred at rt for 15 h. The reaction mixture was then filtered through a pad of Celite. The filtrate was neutralized with solid NaHCO3, and extracted with EtOAc (5×50 mL). The organic layer was dried over Na2SO4, concentrated in vacuo to yield the titled compound (160 mg, 77%), which was used for next step without further purification. 1H NMR (400 MHz, CDCl3): δ 4.38-4.21 (m, 1H), 3.32-2.81 (m, 3H), 2.63-2.49 (m, 2H), 2.41-2.32 (m, 1H), 1.78-1.56 (m, 3H), 1.59 (s, 9H), 1.05 and 0.98 (2d, J=6.8 Hz, 3H). ES-MS: m/z [M+1]=215.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Feasible Synthetic Routes

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

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